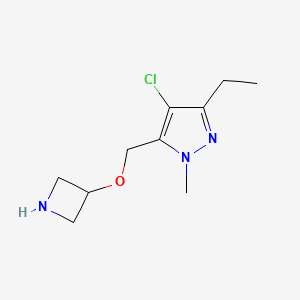

5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1h-pyrazole

CAS No.:

Cat. No.: VC18266077

Molecular Formula: C10H16ClN3O

Molecular Weight: 229.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16ClN3O |

|---|---|

| Molecular Weight | 229.71 g/mol |

| IUPAC Name | 5-(azetidin-3-yloxymethyl)-4-chloro-3-ethyl-1-methylpyrazole |

| Standard InChI | InChI=1S/C10H16ClN3O/c1-3-8-10(11)9(14(2)13-8)6-15-7-4-12-5-7/h7,12H,3-6H2,1-2H3 |

| Standard InChI Key | QLRPRDWOGUQNIV-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NN(C(=C1Cl)COC2CNC2)C |

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The compound features a pyrazole ring (positions 1–5) substituted at position 1 with a methyl group, position 3 with an ethyl group, position 4 with chlorine, and position 5 with an azetidin-3-yloxymethyl moiety. The azetidine ring introduces a constrained four-membered nitrogen-containing structure, enhancing stereoelectronic interactions with biological targets . Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 5-(azetidin-3-yloxymethyl)-4-chloro-3-ethyl-1-methylpyrazole |

| Canonical SMILES | CCC1=NN(C(=C1Cl)COC2CNC2)C |

| InChI Key | QLRPRDWOGUQNIV-UHFFFAOYSA-N |

| XLogP3 | 2.3 (predicted) |

The three-dimensional conformation reveals a planar pyrazole ring with the azetidine moiety adopting an envelope-like puckering, as evidenced by crystallographic analogs .

Physicochemical Characteristics

-

Solubility: Moderately lipophilic (logP ≈ 2.3), soluble in dichloromethane, dimethylformamide, and ethanol .

-

Melting Point: Estimated 120–125°C based on pyrazole analogs .

-

Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the azetidine ether linkage .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves a two-step protocol:

Step 1: Alkylation of Pyrazole Core

3-Ethyl-5-pyrazole carboxylic acid ethyl ester reacts with dimethyl carbonate (DMC) under basic conditions (K₂CO₃, diethylene glycol dimethyl ether) to yield 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester. DMC serves as a green methylating agent, replacing toxic dimethyl sulfate :

Step 2: Chlorination and Functionalization

Chlorination at position 4 is achieved using concentrated HCl and hydrogen peroxide, avoiding hazardous sulfonic acid chlorides :

The azetidine-oxymethyl group is introduced via nucleophilic substitution between 4-chloro intermediate and azetidin-3-ol under Mitsunobu conditions.

Industrial-Scale Optimization

Patent CN106187894A highlights critical parameters for scalability :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–120°C | Maximizes DMC efficiency |

| Solvent | Diethylene glycol dimethyl ether | Enhances solubility |

| Catalyst | K₂CO₃ (1.5 eq) | Prevents over-alkylation |

Batch yields exceed 85% with >95% purity under optimized conditions .

Biological Activity and Mechanism

Agrochemical Applications

As an intermediate in tebufenpyrad synthesis, the compound contributes to acaricides by disrupting mitochondrial complex I in arthropods . Chlorine at position 4 enhances electrophilicity, facilitating interaction with cysteine residues in target proteins .

| Parameter | Specification |

|---|---|

| GHS Classification | Warning (H302, H315) |

| Storage | 2–8°C, inert atmosphere |

| Handling | Use nitrile gloves and fume hood |

In vivo toxicity data remain limited, but structural alerts (azetidine, chloro-pyrazole) warrant caution in occupational settings .

Future Directions

-

Structure-Activity Relationships: Systematic modification of the azetidine and ethyl groups to optimize NAAA inhibition .

-

Green Chemistry: Replacement of dichloroethane with cyclopentyl methyl ether in chlorination steps .

-

Therapeutic Exploration: Evaluation in neuroinflammatory models based on NAAA modulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume